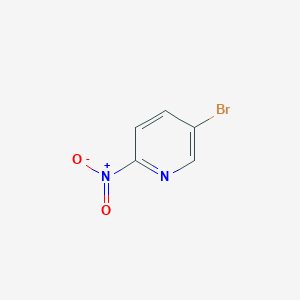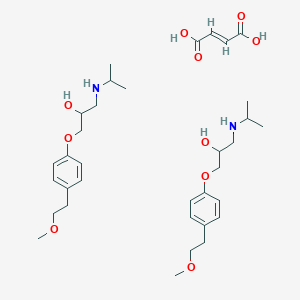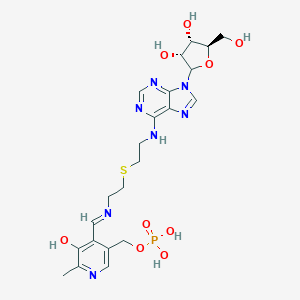![molecular formula C21H26IN5O4 B047802 N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide CAS No. 117685-73-1](/img/structure/B47802.png)
N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide is a chemical compound that is commonly referred to as Azido-PEG4-biotin. It is a biotin derivative that is used in various biochemical and physiological studies.
Wirkmechanismus
Azido-PEG4-biotin works by covalently binding to proteins through the biotin moiety. The azido group allows for the attachment of various tags or labels, which can be used to study the protein of interest. The PEG4 linker provides flexibility and reduces steric hindrance, allowing for the biotin moiety to bind to its target protein more efficiently.
Biochemische Und Physiologische Effekte
Azido-PEG4-biotin has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that is commonly used in biochemical and physiological studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Azido-PEG4-biotin is its versatility. It can be used to study a wide range of proteins and protein interactions. It is also a non-toxic compound that does not interfere with cellular processes. However, one limitation of Azido-PEG4-biotin is its cost. It is a relatively expensive compound, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Azido-PEG4-biotin in scientific research. One direction is the development of new tags or labels that can be attached to the azido group. This will allow for more specific and sensitive detection of proteins. Another direction is the development of new methods for the synthesis of Azido-PEG4-biotin, which can reduce the cost of the compound. Finally, Azido-PEG4-biotin can be used in the development of new biosensors for the detection of various biomolecules.
Synthesemethoden
The synthesis of Azido-PEG4-biotin involves a series of chemical reactions. The first step involves the synthesis of 4-(2-aminoethyl)phenol, which is then reacted with 3,4-dihydroxybenzaldehyde to form 4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]phenol. This compound is then reacted with 1,4-dibromobutane to form 4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]butyl-4-bromophenol. The final step involves the reaction of this compound with sodium azide and sodium iodide to form Azido-PEG4-biotin.
Wissenschaftliche Forschungsanwendungen
Azido-PEG4-biotin is commonly used in various scientific research applications. It is used as a probe to study protein-protein interactions, protein-DNA interactions, and protein-lipid interactions. It is also used in the study of protein trafficking, protein localization, and protein turnover. Azido-PEG4-biotin is also used in the study of enzyme kinetics and in the development of biosensors.
Eigenschaften
CAS-Nummer |
117685-73-1 |
|---|---|
Produktname |
N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide |
Molekularformel |
C21H26IN5O4 |
Molekulargewicht |
539.4 g/mol |
IUPAC-Name |
N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide |
InChI |
InChI=1S/C21H26IN5O4/c1-13(25-12-20(30)15-4-6-18(28)19(29)11-15)2-7-21(31)24-9-8-14-3-5-17(26-27-23)16(22)10-14/h3-6,10-11,13,20,25,28-30H,2,7-9,12H2,1H3,(H,24,31) |
InChI-Schlüssel |
BWJYPABMMFBINC-UHFFFAOYSA-N |
SMILES |
CC(CCC(=O)NCCC1=CC(=C(C=C1)N=[N+]=[N-])I)NCC(C2=CC(=C(C=C2)O)O)O |
Kanonische SMILES |
CC(CCC(=O)NCCC1=CC(=C(C=C1)N=[N+]=[N-])I)NCC(C2=CC(=C(C=C2)O)O)O |
Synonyme |
N-(4-azido-3-iodophenethylamidoisobutyl)norepinephrine NAIN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride](/img/structure/B47730.png)




![4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one](/img/structure/B47746.png)

